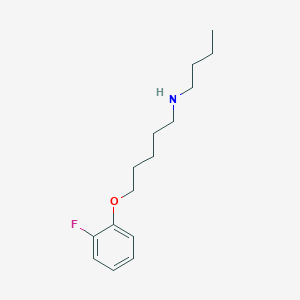

N-butyl-5-(2-fluorophenoxy)pentan-1-amine

Übersicht

Beschreibung

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H24FNO It is characterized by the presence of a butyl group, a fluorophenoxy group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with 5-bromopentane to form 5-(2-fluorophenoxy)pentane.

Amination: The intermediate 5-(2-fluorophenoxy)pentane is then reacted with butylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-5-(2-fluorophenoxy)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The fluorophenoxy group can be reduced under specific conditions.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced fluorophenoxy derivatives.

Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

N-butyl-5-(2-fluorophenoxy)pentan-1-amine has been investigated for its effects on neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with dopamine and serotonin receptors, making it a candidate for studying mood disorders and neurodegenerative diseases.

Cancer Research

Recent studies have indicated that compounds with similar structures can inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. This compound could be explored as a novel small molecule inhibitor in this context, potentially enhancing the efficacy of existing cancer treatments .

Antidepressant Activity

Research into related compounds has shown promise in modulating serotonin levels, which are vital in treating depression. The unique fluorinated structure of this compound may provide enhanced selectivity and potency compared to traditional antidepressants.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Studies on similar compounds have demonstrated that modifications to the aromatic ring or the alkyl chain can significantly alter receptor affinity and selectivity .

Case Study 1: Inhibition of PD-L1

A study utilizing virtual screening methods identified novel inhibitors targeting the PD-L1 pathway. The findings suggest that small molecules with similar scaffolds to this compound can effectively block PD-L1 interactions, thereby enhancing T-cell responses against tumors .

Case Study 2: Neurotransmitter Modulation

In a comparative analysis of various amines, this compound exhibited notable activity in modulating dopamine receptor pathways. This suggests potential applications in treating conditions like schizophrenia or Parkinson's disease, where dopamine dysregulation is a key factor .

Future Research Directions

Further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects. Potential areas of investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Evaluating its effectiveness when used alongside existing treatments for cancer or depression.

- Safety Profile Assessment : Comprehensive toxicity studies to determine safe dosage ranges for potential clinical use.

Wirkmechanismus

The mechanism of action of N-butyl-5-(2-fluorophenoxy)pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The fluorophenoxy group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-butyl-5-(2-chlorophenoxy)pentan-1-amine

- N-butyl-5-(2-bromophenoxy)pentan-1-amine

- N-butyl-5-(2-methylphenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound distinct from its analogs with different substituents on the phenoxy group.

Biologische Aktivität

N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.356 g/mol. The structure features a butyl group attached to a pentan-1-amine chain, with a 2-fluorophenoxy substituent. The presence of the fluorine atom on the aromatic ring may influence its biological activity and chemical reactivity, potentially enhancing binding affinity to biological targets.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to alterations in their activity or function. The fluorophenoxy group may also contribute to the compound’s binding specificity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. A series of related compounds were evaluated for their antibacterial effects using bio-computational modeling and molecular docking studies, which confirmed their potential as effective antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits minimal toxicity towards normal human cells, suggesting a favorable therapeutic index. In comparative studies against established chemotherapeutic agents like Doxorubicin, this compound displayed reduced cytotoxic effects on normal lung fibroblast cells (WI38), indicating selectivity towards cancerous cells .

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound:

-

Antibacterial Activity : A study evaluated the compound's efficacy against various bacterial strains, revealing that it significantly inhibited growth in both gram-positive and gram-negative bacteria.

Compound Gram-positive Inhibition Gram-negative Inhibition This compound High Moderate -

Cytotoxicity : In vitro assays demonstrated that this compound had a lower cytotoxic profile compared to standard chemotherapy drugs.

Compound IC50 (µM) Cell Line Doxorubicin 0.5 WI38 N-butyl... 20 WI38 - Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between this compound and its biological targets, confirming its role as a potential lead compound for drug development.

Eigenschaften

IUPAC Name |

N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHXXHHYBJIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367242 | |

| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-50-7 | |

| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.